
4-Bromo-2-isopropyl-6-methylaniline
Vue d'ensemble
Description
4-Bromo-2-isopropyl-6-methylaniline (also referred to as 4-BIPMA) is an organic compound belonging to the aniline family. It is a colorless liquid, with a boiling point of 145°C and a melting point of -37°C. 4-BIPMA is a versatile compound that can be used in various chemical reactions, and its uses range from pharmaceuticals to industrial applications.
Applications De Recherche Scientifique
Non-Linear Optical Properties and Synthesis
A study by Rizwan et al. (2021) explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions. These analogs were synthesized to investigate their non-linear optical properties, reactivity, and structural features. Density Functional Theory (DFT) was used to analyze the molecular electrostatic potential and frontier molecular orbitals of these compounds, offering insights into their potential applications in materials science and optical technologies Rizwan et al., 2021.
Bromination Technologies
Another research conducted by Xie et al. (2020) focused on the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a derivative related to the chemical structure . This study developed a modular microreaction system for the high-selective mono-bromination of 3-methylanisole, showcasing an improvement in the synthesis process with potential implications for the efficient production of brominated aromatic compounds Xie et al., 2020.
Synthesis and Characterization
Research by Xu (2006) demonstrated the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, which involves the reduction to 5-bromo-2-methylaniline. This process included diazotization and a Sandmeyer reaction, highlighting a methodological approach to synthesizing brominated aromatic compounds with potential relevance to the synthesis and applications of 4-bromo-2-isopropyl-6-methylaniline Xu, 2006.
Advanced NMR Spectroscopy Application
Hopson et al. (2018) utilized advanced NMR spectroscopy, specifically 1-D selective nuclear Overhauser effect (NOE) experiments, to characterize the structure of compounds synthesized through a green chemistry approach. This study underscores the importance of advanced analytical techniques in the characterization of complex organic molecules, which could be applicable to the study and analysis of this compound derivatives Hopson et al., 2018.
Schiff Bases Synthesis and Characterization
Upadhyay et al. (2020) synthesized Schiff bases derived from 3-bromo-4-methyl aniline, showcasing the potential for creating compounds with anticipated biological activity. This research highlights the versatility of bromo-methyl-aniline derivatives in synthesizing biologically active compounds, which might extend to the applications of this compound in medicinal chemistry Upadhyay et al., 2020.
Orientations Futures
The future directions for research on a compound like 4-Bromo-2-isopropyl-6-methylaniline could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to determine its safety and hazards, and to explore potential applications .
Propriétés
IUPAC Name |
4-bromo-2-methyl-6-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTRKTMBDOICQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

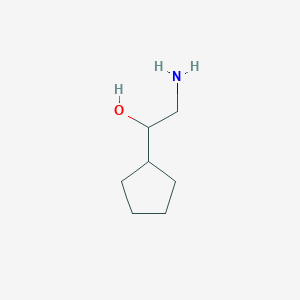
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)
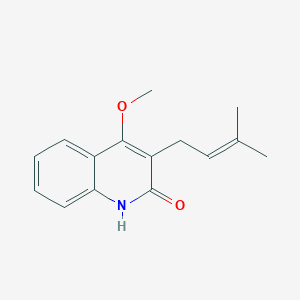
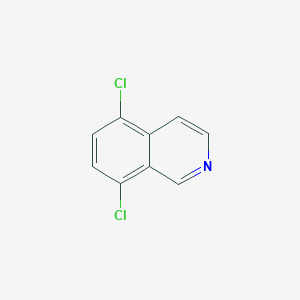
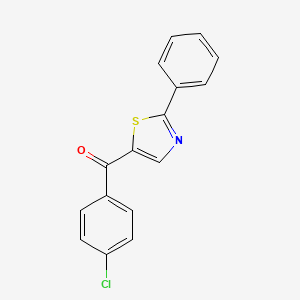
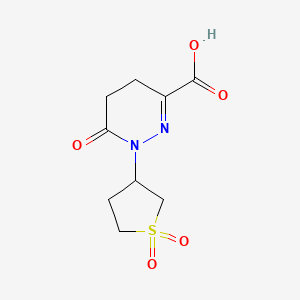
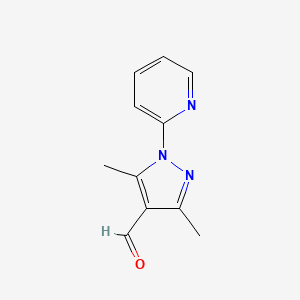
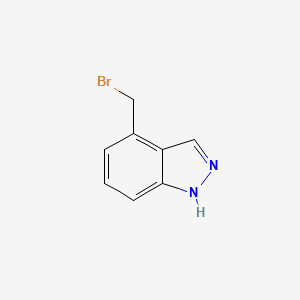
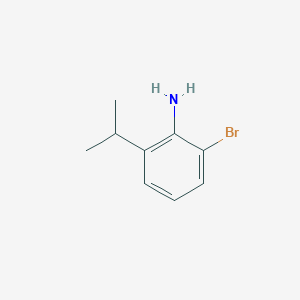
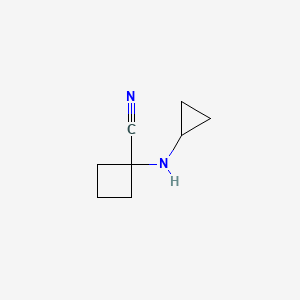
![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)
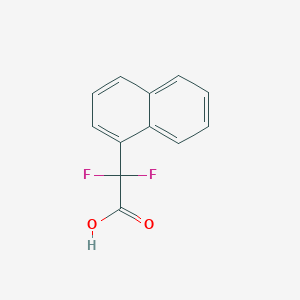
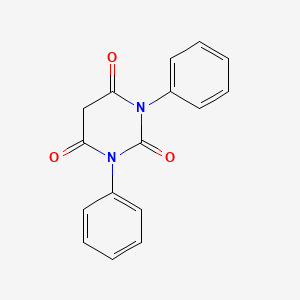
![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)